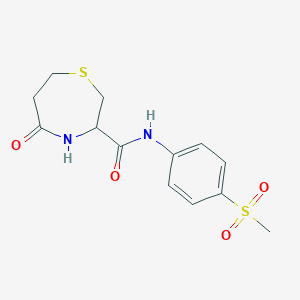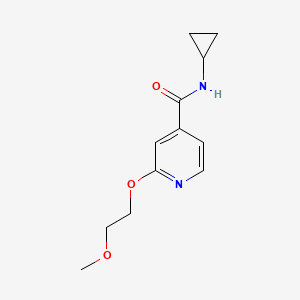
N-シクロプロピル-2-(2-メトキシエトキシ)ピリジン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide, also known as CPI-1189, is a novel compound that has gained significant attention in the field of medicinal chemistry. CPI-1189 has shown promising results in various scientific research studies and has the potential for therapeutic applications.
作用機序
The mechanism of action of N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide is not fully understood. However, it has been suggested that N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide exerts its pharmacological effects through the modulation of various signaling pathways. N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer. N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide has been shown to protect neurons from oxidative stress and prevent neuroinflammation.
実験室実験の利点と制限
N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide has also been shown to have low toxicity and high selectivity, making it a promising candidate for drug development. However, N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its pharmacological effects. In addition, N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide has poor solubility in water, which limits its use in certain experimental settings.
将来の方向性
There are several future directions for N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide research. One potential area of research is the development of N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide as a therapeutic agent for various diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is the elucidation of the mechanism of action of N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide, which could lead to the development of more effective drugs with fewer side effects. Additionally, the development of novel N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide derivatives with improved pharmacological properties is an area of interest for future research.
合成法
The synthesis of N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide involves the reaction of isonicotinic acid with cyclopropylamine and 2-(2-methoxyethoxy)ethyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as acetonitrile. The resulting compound is then purified through column chromatography to obtain N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide in high yield and purity.
科学的研究の応用
抗線維化活性
この化合物は、潜在的な抗線維化活性を有することが発見されています . ある研究では、当該化合物を含む可能性のある一連の新しい2-(ピリジン-2-イル)ピリミジン誘導体が設計され、合成され、不死化ラット肝星細胞(HSC-T6)に対する生物学的活性が評価されました。 これらの化合物のいくつかは、ピルフェニドンおよびBipy55′DCよりも優れた抗線維化活性を示しました .
医薬品化学
この化合物に存在するイソニコチンアミド基は、さまざまな薬剤に見られる一般的なファーマコフォアです. 研究では、「N-シクロプロピル-2-(2-メトキシエトキシ)イソニコチンアミド」が、疾患治療に関連する生物学的活性を有するかどうかを調査できます.
材料科学
この分子は、材料設計に役立つ可能性のある官能基を有しています. 研究では、「N-シクロプロピル-2-(2-メトキシエトキシ)イソニコチンアミド」が、ポリマー、触媒、またはその他の材料における用途に適した特性を有するかどうかを調査できます.
配位化学
この化合物は、配位化合物の合成に使用できます . ある研究では、銅錯体とイソニコチンアミドの反応により、配位ポリマーを含む化合物の混合物が得られました .
結晶工学
この化合物は、結晶工学に使用できます . 上記の研究では、イソニコチンアミドがさまざまな構造の配置を促進し、2Dおよび3D超分子アセンブリの形成を誘導することも示されました .
新規ヘテロ環式化合物の合成
この化合物は、新規ヘテロ環式化合物の合成に使用できます . 上記の研究では、一連の新しい2-(ピリジン-2-イル)ピリミジン誘導体が合成されました .
特性
IUPAC Name |
N-cyclopropyl-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-6-7-17-11-8-9(4-5-13-11)12(15)14-10-2-3-10/h4-5,8,10H,2-3,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPFUUHHQOJQBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

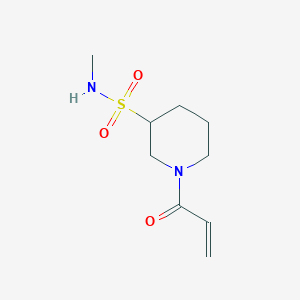
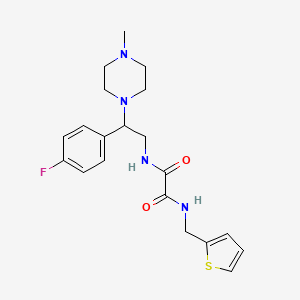
![N-Methyl-N-[2-(8-oxa-1-azaspiro[4.5]decan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2584216.png)
![(4R,6S)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2584217.png)
![3,4-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2584219.png)
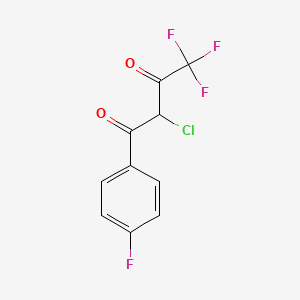
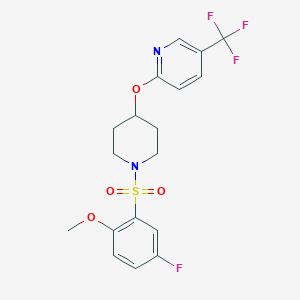
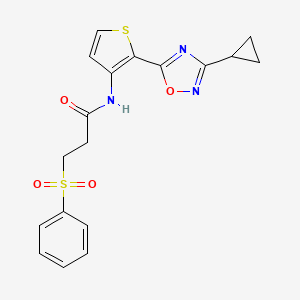

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2584226.png)
![2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2584227.png)

![2-(3-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2584229.png)
